

Precision Analysis of Azepane Derivatives: From Synthesis to Molecular Formula Confirmation

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Compound of Interest

Compound Name: 2-(Azepan-1-yl)-N-methylethanamine

CAS No.: 118808-13-2

Cat. No.: B3218262

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Executive Summary

The azepane (hexamethyleneimine) scaffold is a seven-membered nitrogen heterocycle frequently utilized in medicinal chemistry to modulate solubility, basicity, and target selectivity. It serves as a core pharmacophore in FDA-approved therapeutics such as Azelastine (antihistamine) and Setastine.

However, the analysis of azepane derivatives presents unique challenges:

- **Conformational Flexibility:** The ring exists in a dynamic equilibrium between twist-chair and twist-boat conformers, complicating NMR interpretation at room temperature.
- **High Basicity:** The secondary amine (pKa ~11.0) readily protonates, making Electrospray Ionization (ESI) the preferred MS method but requiring careful pH control during chromatography.
- **Fragmentation Complexity:** Under collision-induced dissociation (CID), azepanes undergo distinct ring-opening mechanisms that differ from their six-membered piperidine analogs.

This guide provides a self-validating analytical workflow to confirm the molecular weight (MW) and elemental formula of novel azepane chemical entities (NCEs).

Physicochemical Context & Analytical Implications

Before instrumental analysis, one must understand the behavior of the molecule in solution.

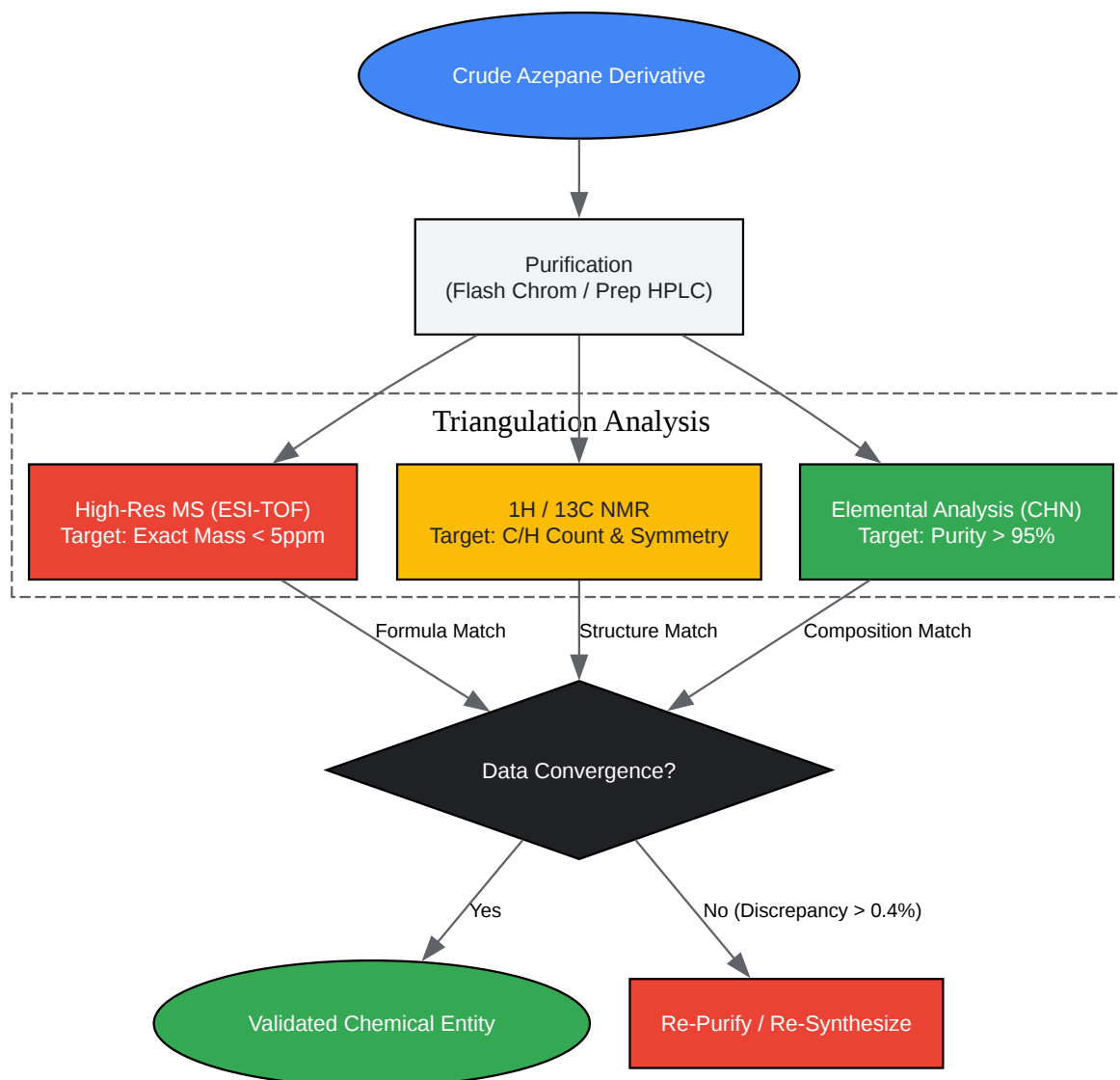
Property	Azepane Characteristic	Analytical Implication
Ring Strain	Moderate (approx. 6.3 kcal/mol)	Chemically stable, but ring-opening is a primary MS fragmentation pathway.
Basicity	High (pKa 11)	ESI+ Sensitivity: Excellent. Chromatography: Requires high pH buffers (e.g., ammonium bicarbonate) or ion-pairing agents to prevent peak tailing.
Lipophilicity	LogP 1.6 (Parent)	Generally soluble in MeOH, ACN, and DCM. Suitable for Reverse Phase (C18) LC-MS.

The Self-Validating Analytical Workflow

To ensure scientific integrity, the analysis must follow a closed-loop validation system. Data from Mass Spectrometry (MS) must corroborate Nuclear Magnetic Resonance (NMR) and Elemental Analysis (EA).

Diagram 1: Analytical Logic Flow

Caption: A closed-loop workflow ensuring that molecular formula confirmation is cross-validated by three independent physical properties.



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Mass Spectrometry Analysis: Protocols & Mechanisms[2]

Mass spectrometry is the primary tool for MW confirmation. For azepanes, LC-ESI-QTOF (Quadrupole Time-of-Flight) is the gold standard due to its high mass accuracy.

Experimental Protocol (LC-HRMS)

This protocol is optimized for basic amines to maximize ionization efficiency while minimizing in-source fragmentation.

- Sample Preparation: Dissolve 0.1 mg of the derivative in 1 mL of Methanol (LC-MS grade). Dilute 1:100 with 0.1% Formic Acid in water.
- Ionization Source: Electrospray Ionization (ESI) in Positive Mode.
 - Capillary Voltage: 3.5 kV
 - Cone Voltage: 20 V (Keep low to preserve the molecular ion).
 - Source Temp: 120°C.
- Mobile Phase:
 - A: Water + 0.1% Formic Acid.
 - B: Acetonitrile + 0.1% Formic Acid.
 - Gradient: 5% B to 95% B over 10 mins.
- Calibration: Use a lock-mass (e.g., Leucine Enkephalin, m/z 556.2771) for real-time mass correction.

Fragmentation Mechanism (The "Fingerprint")

Azepane derivatives exhibit a characteristic fragmentation pattern driven by

-cleavage adjacent to the nitrogen atom. This is a critical diagnostic tool for confirming the integrity of the 7-membered ring.

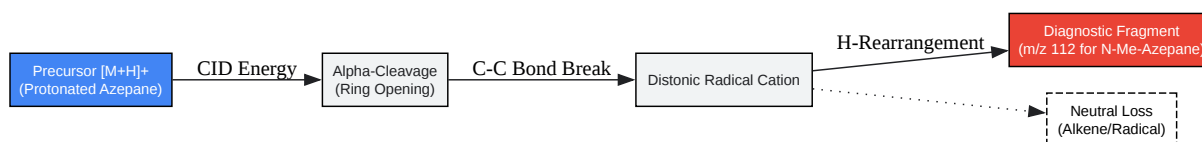
Key Fragment: The Iminium Ion For an N-substituted azepane, the primary fragmentation pathway involves:

- Ionization at the Nitrogen.
- Homolytic cleavage of the C2-C3 bond (or C7-C6).
- Formation of a stable iminium ion species.

For Azelastine (a classic azepane drug), the diagnostic cleavage occurs at the bond connecting the azepane ring to the phthalazinone core, yielding the N-methylazepane fragment (m/z 112).

Diagram 2: Azepane Fragmentation Pathway

Caption: Mechanistic pathway of Collision-Induced Dissociation (CID) for an N-methyl azepane derivative, highlighting the diagnostic alpha-cleavage.



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Validation & Formula Confirmation

Scientific integrity requires that the mass spectral data be validated against theoretical calculations and bulk purity data.

High-Resolution Mass Spectrometry (HRMS) Criteria

To claim a specific molecular formula, the experimental mass must deviate less than 5 ppm from the calculated exact mass.

Formula:

Example Calculation (Azelastine):

- Formula:

- Calculated
: 382.1686 Da
- Experimental
: 382.1692 Da
- Error:
ppm (Pass)

Elemental Analysis (CHN)

While HRMS confirms the formula of the molecule, Elemental Analysis confirms the purity of the bulk sample. This is critical for drug development to ensure no inorganic salts or solvent solvates are present.

- Standard: The experimental percentages of Carbon, Hydrogen, and Nitrogen must be within of the theoretical values.

Isotopic Pattern Analysis

Azepane derivatives often contain halogens (Cl, F) in medicinal chemistry (e.g., the chlorophenyl group in Azelastine).

- Chlorine Rule: A compound with one Cl atom will show an and peak with a 3:1 intensity ratio.
- Validation: If the HRMS shows the correct exact mass but the wrong isotopic ratio, the formula is incorrect (likely an interference).

Case Study: Azelastine Analysis

Azelastine serves as the benchmark for azepane analysis.

- Compound: Azelastine Hydrochloride[2][3][4][5]
- Role: H1-receptor antagonist.[2]
- Analytical Profile:
 - MW: 381.90 g/mol (Free base).
 - MS Base Peak: m/z 382.2
 - . [5][6]
 - Major Fragment (MS2): m/z 112.2 (N-methylazepanium ion).
 - Secondary Fragment: m/z 263 (Phthalazinone core after loss of azepane).

Interpretation: The presence of the m/z 112 peak is the "fingerprint" confirming the integrity of the N-methyl azepane ring. If this peak is absent or shifted (e.g., to m/z 98), it indicates a ring contraction (to piperidine) or loss of the methyl group during synthesis.

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